molecular formula C24H32N4O5 B5213477 Ethyl 4-(3-{4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}-2,5-dioxopyrrolidin-1-YL)benzoate

Ethyl 4-(3-{4'-carbamoyl-[1,4'-bipiperidin]-1'-YL}-2,5-dioxopyrrolidin-1-YL)benzoate

Cat. No.: B5213477
M. Wt: 456.5 g/mol
InChI Key: YULFSNDCAPWPJR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a bipiperidine moiety, and a dioxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate typically involves multiple steps, including the formation of the bipiperidine and dioxopyrrolidine rings, followed by esterification with benzoic acid. Common synthetic routes may involve:

    Formation of Bipiperidine Moiety: This step often involves the reaction of piperidine with suitable reagents to form the bipiperidine structure.

    Formation of Dioxopyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds.

    Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3-{4’-carbamoyl-[1,4’-bipiperidin]-1’-YL}-2,5-dioxopyrrolidin-1-YL)benzoate can be compared with similar compounds such as:

    Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    Tetraethylammonium 2-(carbamoyl)benzoate: Another compound with a carbamoyl group, used as a bifunctional organocatalyst.

Properties

IUPAC Name

ethyl 4-[3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-2-33-22(31)17-6-8-18(9-7-17)28-20(29)16-19(21(28)30)26-14-10-24(11-15-26,23(25)32)27-12-4-3-5-13-27/h6-9,19H,2-5,10-16H2,1H3,(H2,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULFSNDCAPWPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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